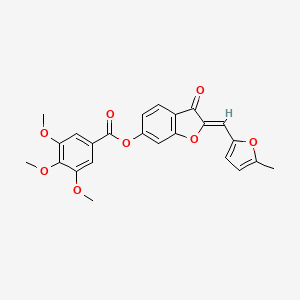

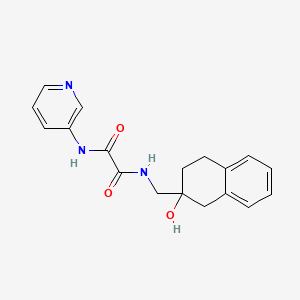

![molecular formula C16H11Cl2NOS B2572435 2-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde CAS No. 338416-35-6](/img/structure/B2572435.png)

2-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde (DCIS) is an organosulfur compound that has been studied extensively for its potential applications in scientific research. DCIS is a non-toxic, water-soluble compound that can be synthesized from a variety of organic compounds. It has been found to be a useful tool for studying biochemical and physiological processes in laboratory experiments.

Aplicaciones Científicas De Investigación

Biofield Energy Treatment and Isotopic Abundance

A study focused on 2,6-dichlorophenol, a structurally related compound, investigated the impact of biofield energy treatment on its isotopic abundance ratios. The findings suggested significant alterations in isotopic abundance post-treatment, which may influence bond energy, reactivity, and stability of the compound. This could have implications for the chemical's physical and chemical properties (Trivedi et al., 2016).

Microsomal Enzyme Induction

Research involving chlorophenyl methyl sulfide, a related compound to 2,6-dichlorophenol, demonstrated that it could induce the activity of liver-associated microsomal enzymes. Such enzyme induction could potentially affect the metabolism and pharmacokinetics of drugs and other compounds metabolized in the liver (Kimura et al., 1983).

Molecular Docking and Hypouricemic Effects

A study highlighted the use of molecular docking techniques to predict bioactives in traditional Chinese medicine, specifically Agrocybe aegerita. Compounds like 6-hydroxy-1H-indole-3-carbaldehyde (structurally similar to the compound ) were identified as potential active compounds with significant inhibitory activity, providing insights for novel drug discovery (Yong et al., 2018).

Olfactory Toxicity and Gene Expression Changes

A compound structurally related to 2,6-dichlorophenol, 2,6-dichlorophenyl methylsulphone, was reported to induce significant gene expression changes in the olfactory bulb, indicating potential neurotoxicity and the impact on behavioral changes and olfactory function (Bergström et al., 2007).

Cardiovascular Research

In cardiovascular research, a new compound structurally similar to indole derivatives demonstrated cardioprotective efficacy by reducing myocardial infarct size and oxidative damage in rabbits. The compound's antioxidant and free radical scavenging properties were highlighted, showing promise in therapeutic interventions for heart conditions (Andreadou et al., 2002).

Propiedades

IUPAC Name |

2-(2,6-dichlorophenyl)sulfanyl-1-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NOS/c1-19-14-8-3-2-5-10(14)11(9-20)16(19)21-15-12(17)6-4-7-13(15)18/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLBAQSRPAYWPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1SC3=C(C=CC=C3Cl)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione](/img/structure/B2572355.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2572358.png)

![2-[(3-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572360.png)

![3-(3-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2572364.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2572370.png)

![N-(3,5-dimethylphenyl)-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2572374.png)

![1-(4-fluorophenyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2572375.png)